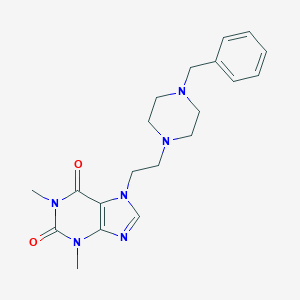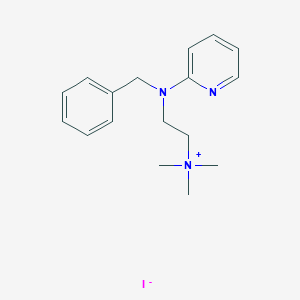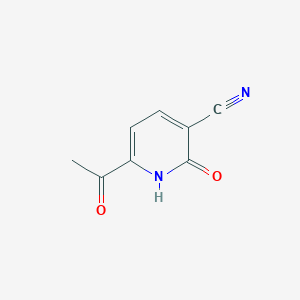
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)-, is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been shown to have a variety of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulatory effects. Additionally, we will provide a list of future directions for theophylline research.
作用機序
Theophylline acts by inhibiting phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to bronchodilation and anti-inflammatory effects. Theophylline also acts by inhibiting adenosine receptors, which leads to bronchodilation and immunomodulatory effects.
Biochemical and Physiological Effects:
Theophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and contractility, increase diuresis, and increase gastric acid secretion. Theophylline has also been shown to increase the release of catecholamines and cortisol.
実験室実験の利点と制限
Theophylline has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which can make it difficult to achieve a therapeutic effect without causing toxicity. Additionally, theophylline can interact with other drugs and can have variable pharmacokinetics.
将来の方向性
There are several future directions for theophylline research. One area of research is the development of new theophylline derivatives with improved pharmacokinetics and therapeutic efficacy. Another area of research is the investigation of theophylline's immunomodulatory effects in other disease states, such as autoimmune diseases. Additionally, theophylline's effects on the microbiome and gut-brain axis are areas of emerging research.
合成法
Theophylline can be synthesized by several methods, including the direct alkylation of theophylline with benzylpiperazine, the reaction of theophylline with benzyl chloride and piperazine, and the reaction of theophylline with 4-benzylpiperazine-1-carboxylic acid. The most commonly used method is the direct alkylation of theophylline with benzylpiperazine, which involves the reaction of theophylline with benzylpiperazine in the presence of a base such as potassium carbonate.
科学的研究の応用
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilatory effects by inhibiting phosphodiesterase and adenosine receptors. Theophylline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, theophylline has been found to have immunomodulatory effects by modulating T-cell function and cytokine production.
特性
CAS番号 |
19971-87-0 |
|---|---|
製品名 |
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)- |
分子式 |
C20H26N6O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
7-[2-(4-benzylpiperazin-1-yl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N6O2/c1-22-18-17(19(27)23(2)20(22)28)26(15-21-18)13-12-24-8-10-25(11-9-24)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
InChIキー |
HISDWWLNHMDWCQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=CC=C4 |
その他のCAS番号 |
19971-87-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















